Triphenylsilyl dimethylarsinoate

Description

Triphenylsilyl dimethylarsinoate is an organoarsenic compound featuring a triphenylsilyl (Tps) group linked to a dimethylarsinic acid moiety. Organoarsenic compounds are less common in industrial applications than their phosphorus or carbon analogs due to toxicity concerns, but they may exhibit unique reactivity in specialized contexts .

Properties

CAS No. |

128988-57-8 |

|---|---|

Molecular Formula |

C33H40O21 |

Molecular Weight |

772.7 g/mol |

IUPAC Name |

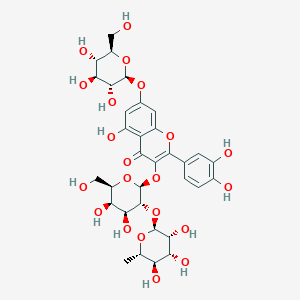

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)54-30-25(45)21(41)17(8-35)52-33(30)53-29-22(42)18-14(38)5-11(49-32-27(47)24(44)20(40)16(7-34)51-32)6-15(18)50-28(29)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1 |

InChI Key |

CGTJNKQXMHSGFN-UJPFCWTGSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |

Other CAS No. |

128988-57-8 |

Synonyms |

quercetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The compounds below share triphenylsilyl groups but differ in their core structures and functional groups:

Key Observations :

- Elemental Diversity: this compound’s arsenic center distinguishes it from carbon-, oxygen-, and phosphorus-based analogs. Arsenic’s larger atomic radius and softer Lewis acidity could enable distinct metal-binding properties compared to phosphorus in phosphazenes or oxygen in carbonates .

- Applications: Silyl groups in –2 primarily serve as protective or activating moieties in organic synthesis. In contrast, bis(triphenylsilyl) binaphthols (–5) are likely chiral catalysts, analogous to BINOL derivatives . The arsenic in this compound could expand its utility in heavy-metal coordination or materials science.

Stability and Reactivity

- Thermal and Chemical Stability : Silyl ethers and carbonates (e.g., compounds 27, 29) are generally stable under basic conditions but cleaved by acids or fluoride ions . Arsenic compounds, however, may exhibit lower thermal stability and higher sensitivity to redox conditions.

- Reactivity: The dimethylarsinoate group could participate in ligand exchange reactions, unlike the inert silyl-protected steroids or carbonates. This reactivity parallels phosphazenes (), where phosphorus centers engage in nucleophilic substitutions .

Commercial Availability and Cost

Triphenylsilyl derivatives in –5 are commercially available at premium prices (e.g., JPY 32,800–47,500/100 mg), reflecting their use in enantioselective synthesis . In contrast, this compound’s niche applications and handling challenges may limit its commercial availability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.